molecular formula C16H12N2O6 B14557286 5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol CAS No. 62209-15-8

5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol

Cat. No.: B14557286
CAS No.: 62209-15-8
M. Wt: 328.28 g/mol
InChI Key: FWXJCYORSNJJQC-UHFFFAOYSA-N
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Description

5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol is an organic compound characterized by the presence of nitroethenyl groups and a phenoxyphenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol typically involves the nitration of appropriate precursor compounds. Common synthetic routes may include:

    Nitration Reaction: Using nitric acid and sulfuric acid to introduce nitro groups into the aromatic ring.

    Ethenylation: Introducing ethenyl groups through reactions such as the Wittig reaction or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration and ethenylation processes, optimized for yield and purity. These methods would require stringent control of reaction conditions, including temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo reduction to form amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol may have applications in various fields:

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: Potential use in studying the effects of nitro compounds on biological systems.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol would depend on its specific interactions with molecular targets. Nitro compounds often exert their effects through:

    Electron-Withdrawing Effects: Influencing the reactivity of the compound.

    Redox Reactions: Participating in oxidation-reduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenol: A simpler nitro compound with similar reactivity.

    4-Nitrophenol: Another nitrophenol with different substitution patterns.

    2,4-Dinitrophenol: A compound with two nitro groups, known for its use in biochemical studies.

Uniqueness

5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol is unique due to its specific substitution pattern and the presence of both nitro and ethenyl groups, which may confer distinct chemical and physical properties.

Properties

CAS No.

62209-15-8

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

5-(2-nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol

InChI

InChI=1S/C16H12N2O6/c19-15-11-13(7-9-18(22)23)4-5-16(15)24-14-3-1-2-12(10-14)6-8-17(20)21/h1-11,19H

InChI Key

FWXJCYORSNJJQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])O)C=C[N+](=O)[O-]

Origin of Product

United States

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